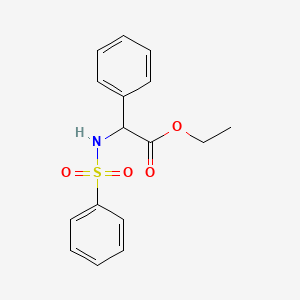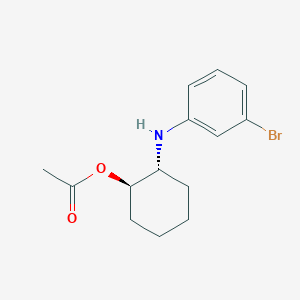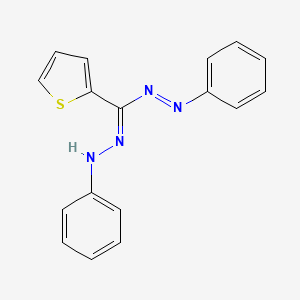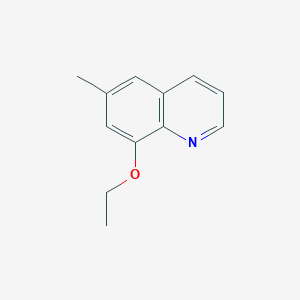
9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate: is an organic compound derived from anthracene It is characterized by the presence of two oxo groups at the 9 and 10 positions of the anthracene ring, and two propanoate groups attached to the 1 and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate typically involves the reaction of 9,10-dihydroanthracene with propanoic acid derivatives under specific conditions. One common method involves the use of 1-aminoanthraquinone as a starting material, which is reacted with propanoic acid derivatives in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The propanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
Fluorescent Chemosensors: The compound is used in the development of turn-on fluorescent chemosensors for detecting trace levels of metal ions such as zinc and cadmium.
Biology:
Biological Probes: It can be used as a probe in biological systems to study various biochemical processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry:
Mecanismo De Acción
The mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate exerts its effects involves its interaction with specific molecular targets. For instance, in fluorescent chemosensors, the compound undergoes a photoinduced electron transfer (PET) mechanism, leading to significant fluorescence enhancement upon binding with metal ions . This interaction is highly specific and reproducible, making it a valuable tool in analytical chemistry.
Comparación Con Compuestos Similares
- 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl dipropanoate
- 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl dipropanoate
- 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid)
Comparison:
- Structural Differences: While these compounds share the core anthracene structure with oxo groups at the 9 and 10 positions, the positions of the propanoate groups or other substituents differ, leading to variations in their chemical properties and reactivity.
- Unique Properties: 9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl dipropanoate is unique in its specific substitution pattern, which imparts distinct fluorescence properties and reactivity compared to its analogs .
Propiedades
Número CAS |
97968-49-5 |
|---|---|
Fórmula molecular |
C20H16O6 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
(9,10-dioxo-8-propanoyloxyanthracen-1-yl) propanoate |
InChI |
InChI=1S/C20H16O6/c1-3-15(21)25-13-9-5-7-11-17(13)20(24)18-12(19(11)23)8-6-10-14(18)26-16(22)4-2/h5-10H,3-4H2,1-2H3 |
Clave InChI |
RSMYXDZFOHMSJW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)
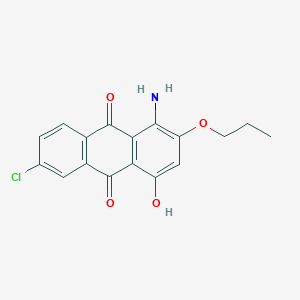
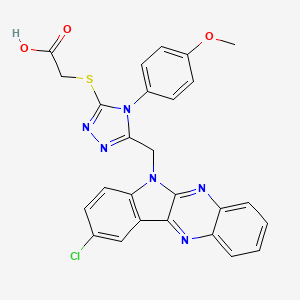

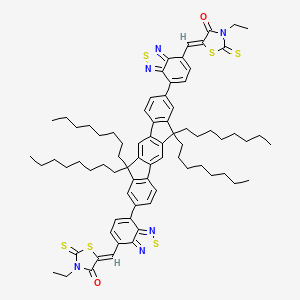
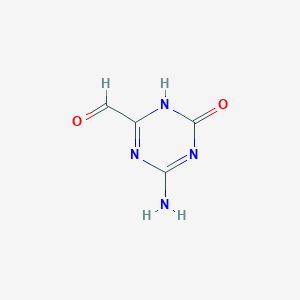
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

